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Compound of Interest

Compound Name: SPD304

Cat. No.: B1681980

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPD304 is a potent and selective small molecule inhibitor of Tumor Necrosis Factor-alpha
(TNF-a), a pro-inflammatory cytokine implicated in a wide range of autoimmune and
inflammatory diseases. This document provides a comprehensive technical overview of
SPD304, detailing its chemical structure, physicochemical properties, and mechanism of
action. Furthermore, it outlines detailed experimental protocols for key biological assays and
provides visual representations of relevant signaling pathways and experimental workflows to
support further research and development efforts.

Chemical Structure and Properties

SPD304, with the IUPAC name 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-
(trifluoromethyl)phenyl]indol-3-ylmethylJamino]ethyl]Jamino]methyljchromen-4-one, is a
complex heterocyclic molecule. Its chemical structure is characterized by an indolyl-
chromenone core linked by a diamine chain.

Below is a summary of its key chemical and physical properties:
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Property Value Reference
Molecular Formula Cs2H32F3N30:2

Molecular Weight 563.61 g/mol

CAS Number 869998-49-2 [1]
Appearance Solid N/A
Solubility Soluble in DMSO [1]

Mechanism of Action

SPD304 exerts its inhibitory effect on TNF-a through a unique mechanism of action. Unlike
many biological inhibitors that target the receptor-binding site, SPD304 promotes the
disassembly of the functional TNF-a trimer.[1][2] TNF-a is biologically active as a homotrimer.
By inducing the dissociation of this trimer into inactive monomers, SPD304 effectively prevents
TNF-a from binding to its receptors, TNFR1 and TNFR2, thereby blocking downstream
inflammatory signaling.[1][2]

The following diagram illustrates the mechanism of action of SPD304:
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Caption: Mechanism of SPD304-mediated inhibition of TNF-a.

Biological Activity

The inhibitory potency of SPD304 has been quantified in various in vitro assays. The following
table summarizes the key activity data:
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Assay Cell Line Endpoint ICso0 Reference
TNF-0/TNFR1 Inhibition of
o - . 22 uM [1]
Binding Assay Binding
TNF-a Induced Inhibition of Cell
_ L929 4.6 UM [3]
Apoptosis Death
TNF-a Induced
Inhibition of
IkB-a HelLa ) 4.6 uM [3]
Degradation

Degradation

Experimental Protocols
Synthesis of SPD304 (Inferred)

A definitive, step-by-step synthesis protocol for SPD304 is not publicly available. However,

based on the published synthesis of structurally similar analogs, a plausible synthetic route can

be inferred. The synthesis likely involves a multi-step process culminating in the coupling of the

chromenone and indole moieties via a diamine linker.

The following diagram outlines a probable synthetic workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Contact
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